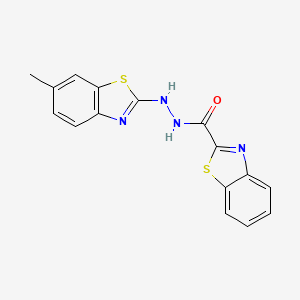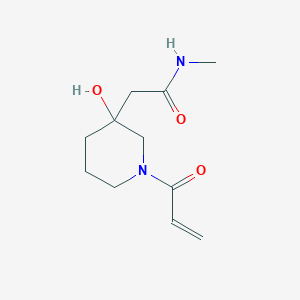
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide, also known as HPPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized through a multistep process involving the reaction of piperidine with various reagents.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to reduce the production of reactive oxygen species (ROS) and the activation of microglia in the brain. In vivo studies have shown that this compound can reduce the severity of neurological damage in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide is that it exhibits low toxicity and high bioavailability. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
There are several future directions for the research and development of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide. One potential direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate the use of this compound as a neuroprotective agent for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide involves a multistep process that starts with the reaction of piperidine with acetyl chloride to form N-acetylpiperidine. This intermediate is then reacted with methylamine to produce N-methyl-N-acetylpiperidine. The final step involves the reaction of N-methyl-N-acetylpiperidine with 3-hydroxyacryloyl chloride to form this compound. The purity and yield of this compound can be improved through various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In recent years, there has been a growing interest in the potential use of this compound as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(15)13-6-4-5-11(16,8-13)7-9(14)12-2/h3,16H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRITOICVAXVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCN(C1)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

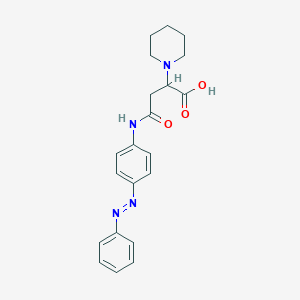
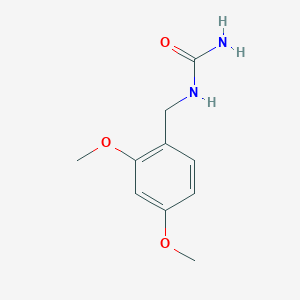

![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2976936.png)
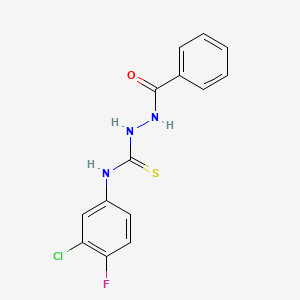
![N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2976941.png)


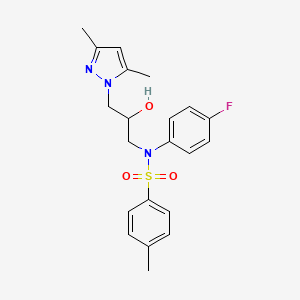
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2976951.png)
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)
